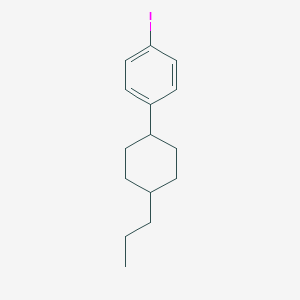

1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Description

BenchChem offers high-quality 1-(Trans-4-propylcyclohexyl)-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trans-4-propylcyclohexyl)-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYHVVBZXPJPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the manufacturing of advanced materials, particularly liquid crystals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It details two primary synthetic strategies: a Grignard reagent-based approach and a Suzuki-Miyaura cross-coupling reaction. Each pathway is presented with in-depth procedural steps, mechanistic insights, and discussions on the critical parameters influencing reaction outcomes. Furthermore, this guide includes detailed protocols for the synthesis of essential precursors and outlines characterization techniques for the final product and its intermediates.

Introduction: The Significance of 1-(trans-4-propylcyclohexyl)-4-iodobenzene

1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3) is a bicyclic aromatic compound of significant interest in the field of materials science.[2][3] Its molecular architecture, featuring a rigid iodobenzene core appended to a flexible trans-4-propylcyclohexyl tail, imparts unique properties that are highly sought after in the design of liquid crystalline materials.[1] The presence of the iodine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex organic molecules.[1] The trans-configuration of the propylcyclohexyl group is crucial for achieving the desired mesomorphic properties in liquid crystal applications.

This guide will explore the most logical and field-proven synthetic routes to this valuable compound, providing the necessary detail for successful laboratory execution.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests two principal bond disconnections, leading to two convergent synthetic strategies.

-

Strategy A: Grignard Reaction. This approach involves the formation of a carbon-carbon bond between the propylcyclohexyl and iodophenyl moieties via a Grignard reaction. This can be achieved by coupling a propylcyclohexyl Grignard reagent with a di-iodinated benzene derivative.

-

Strategy B: Suzuki-Miyaura Cross-Coupling. This powerful palladium-catalyzed reaction offers an alternative route by forming the same carbon-carbon bond through the coupling of a propylcyclohexylboronic acid derivative with an iodinated aromatic ring.

The following sections will provide a detailed examination of each of these pathways.

Synthetic Pathway I: The Grignard Reaction Approach

The Grignard-based synthesis is a classic and robust method for the formation of carbon-carbon bonds. This pathway leverages the nucleophilic character of the Grignard reagent derived from a trans-4-propylcyclohexyl halide.

Overall Synthetic Scheme

Sources

Introduction: A Versatile Building Block in Modern Organic Synthesis

An In-Depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

1-(Trans-4-propylcyclohexyl)-4-iodobenzene, identified by its CAS Number 111158-11-3, is a bifunctional organic compound of significant interest in the fields of materials science and pharmaceutical development. Its molecular architecture, which uniquely combines a reactive aryl iodide moiety with a bulky, aliphatic trans-4-propylcyclohexyl group, makes it a valuable intermediate for constructing complex molecular frameworks.[1] The aryl iodide provides a reactive handle for a variety of powerful cross-coupling reactions, while the propylcyclohexyl group imparts specific steric and electronic properties, influencing the physical characteristics of the resulting molecules, such as solubility and liquid crystalline behavior. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and applications for researchers and development scientists.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene are foundational to its handling, storage, and application in synthesis. The compound typically presents as a white solid or powder, reflecting its stable, high molecular weight structure.[2][3][4]

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 111158-11-3 | [2] |

| Molecular Formula | C₁₅H₂₁I | [2][5] |

| Molecular Weight | 328.23 g/mol | [2][4] |

| Appearance | White powder/solid | [2][3][4] |

| Boiling Point | ~349 °C | [2][3][4] |

| Flash Point | ~158 °C | [2][3][4] |

| Density | ~1.330 g/cm³ | [2][3][4] |

| Storage | 2-8°C, dry, dark, sealed container | [6] |

Spectroscopic Signature

While detailed spectral analyses are proprietary to manufacturers, the expected NMR signatures can be predicted based on its structure. Spectroscopic data, including ¹H NMR, HPLC, and LC-MS, are often available from suppliers upon request.[6]

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the iodobenzene ring, typically appearing as two doublets in the downfield region. The aliphatic region would be more complex, showing multiplets for the cyclohexyl ring protons and characteristic signals (a triplet and two multiplets) for the n-propyl group.

-

¹³C NMR: The carbon spectrum would show signals corresponding to the six unique carbons of the substituted benzene ring, the six carbons of the cyclohexyl ring, and the three carbons of the propyl chain. The carbon atom bonded to the iodine would be significantly shifted.

Synthesis and Purification

The synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene typically involves the direct iodination of 1-(trans-4-propylcyclohexyl)benzene. This electrophilic aromatic substitution reaction leverages a suitable iodinating agent to install the iodine atom at the para position of the benzene ring, which is activated by the alkyl substituent.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Exemplary Experimental Protocol

Causality: The following protocol is a representative procedure. The choice of an iodinating agent like N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent is critical for generating the electrophilic iodine species (I⁺) required for the substitution reaction. The solvent, often a non-polar organic solvent or an acid, facilitates the reaction while being inert to the reagents. Purification via column chromatography is essential to separate the desired para-substituted product from potential ortho isomers and unreacted starting material.[7]

-

Reaction Setup: Dissolve 1-(trans-4-propylcyclohexyl)benzene in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Iodination: Slowly add the iodinating agent (e.g., N-Iodosuccinimide or a mixture of Iodine and an oxidizing agent like nitric acid) to the solution at room temperature. The reaction is often monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing water. Quench any remaining iodine by washing with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the combined organic layers with water and then with a saturated brine solution.[7]

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using hexane as the eluent, to isolate the pure 1-(trans-4-propylcyclohexyl)-4-iodobenzene.[7]

Chemical Reactivity and Strategic Applications

The synthetic utility of 1-(trans-4-propylcyclohexyl)-4-iodobenzene stems primarily from the reactivity of the carbon-iodine bond. Aryl iodides are highly prized substrates in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions, due to the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to the palladium catalyst.[1][8]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

Caption: Key cross-coupling reactions involving 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds with boronic acids or esters. It is a cornerstone for synthesizing biphenyl derivatives, which are common core structures in liquid crystals and pharmaceutical compounds.[1]

-

Sonogashira Coupling: Reacting with terminal alkynes under palladium-copper catalysis, this method is used to create aryl-alkyne structures, which are important in organic electronics and materials science.[8]

-

Heck Reaction: This allows for the arylation of alkenes, leading to the synthesis of substituted stilbenes and other complex olefinic compounds.

Key Application Areas

The unique combination of a rigid aromatic core and a flexible, bulky aliphatic group makes this compound a critical intermediate in several advanced technology sectors:

-

Liquid Crystals: The primary application is in the synthesis of high-performance liquid crystal materials.[1][9] The trans-propylcyclohexyl group helps to promote the formation of desired mesophases, while the core structure can be elongated and functionalized via cross-coupling reactions to fine-tune optical and dielectric properties for display technologies.[9]

-

Pharmaceutical Intermediates: The ability to construct complex molecular architectures makes it a valuable starting material for drug discovery and development, where specific three-dimensional arrangements of functional groups are required for biological activity.[1]

-

Organic Electronics and High-Performance Materials: The compound serves as a building block for creating novel organic semiconductors, polymers, and other materials where precise control over molecular structure is necessary to achieve desired electronic or physical properties.[1]

Safety and Handling

As with any aryl iodide, proper safety protocols must be observed when handling 1-(trans-4-propylcyclohexyl)-4-iodobenzene. While specific GHS classifications may vary by supplier, general precautions for this class of compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[6] The compound is generally stable under normal storage conditions.[3][10]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.[10][12]

References

- Sigma-Aldrich. 1-(trans-4-Propylcyclohexyl)-4-iodobenzene.

- BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis.

- BLDpharm. 1-(trans-4-Propylcyclohexyl)-4-iodobenzene | 111158-11-3.

- PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-3,5-difluoro-4-iodobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene: Properties and Handling.

- BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers.

- JHECHEM CO LTD. Buy 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE.

- BuyersGuideChem. 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3.

- Sigma-Aldrich.

- Fisher Scientific.

- Santa Cruz Biotechnology.

- ChemicalBook. Iodobenzene CAS#: 591-50-4.

- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3 [buyersguidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3 - BuyersGuideChem [buyersguidechem.com]

- 5. echemi.com [echemi.com]

- 6. 111158-11-3|1-(trans-4-Propylcyclohexyl)-4-iodobenzene|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3). This compound is a significant intermediate in the fields of materials science and medicinal chemistry, primarily owing to its unique structural features: a rigid cyclohexyl ring, a reactive iodinated benzene moiety, and a non-polar propyl chain. These characteristics make it an ideal building block for the synthesis of complex molecules, most notably high-performance liquid crystals and potentially novel therapeutic agents. This document will delve into the causality behind its synthetic pathways, its detailed molecular characterization, and its functional role in advanced applications, providing researchers with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a bifunctional organic molecule with a distinct architecture that dictates its chemical behavior and utility. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions. One substituent is a reactive iodine atom, and the other is a trans-4-propylcyclohexyl group. The trans configuration of the propyl group and the benzene ring on the cyclohexane chair conformation is crucial for inducing linearity in the molecular shape, a key property for its application in liquid crystals.

The molecule is a white solid at room temperature, with the physical and chemical properties summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 111158-11-3 | [1] |

| Molecular Formula | C₁₅H₂₁I | [1] |

| Molecular Weight | 328.23 g/mol | [1] |

| Appearance | White Powder | [1] |

| Boiling Point | 349 °C | [1] |

| Flash Point | 158 °C | [1] |

| Density | 1.330 g/cm³ | [1] |

The presence of the iodine atom makes the molecule susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.[2] The bulky and non-polar trans-4-propylcyclohexyl group, on the other hand, imparts desirable properties such as a broad nematic temperature range and low viscosity in the final liquid crystal molecules.

Below is a diagram illustrating the molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Caption: Molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene

The synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene can be achieved through a multi-step process, as outlined in the patent literature.[3] The general strategy involves the formation of the propylcyclohexylbenzene core, followed by iodination.

A plausible synthetic pathway is detailed below:

-

Grignard Reaction: The synthesis can commence with the reaction of a 4-substituted bromobenzene derivative with magnesium to form a Grignard reagent, 4-substituted phenylmagnesium bromide. This is then reacted with 4-propylcyclohexanone.

-

Dehydration: The resulting tertiary alcohol is dehydrated, typically using an acid catalyst such as potassium bisulfate (KHSO₄), to yield 1-(4-propylcyclohex-1-en-1-yl)-4-substituted benzene.

-

Reduction: The double bond in the cyclohexene ring is then reduced. This is commonly achieved through catalytic hydrogenation using a catalyst like platinum oxide.

-

Iodination: The final step is the iodination of the benzene ring. This can be accomplished using various iodinating agents, such as iodic acid, to afford the final product, 1-(trans-4-propylcyclohexyl)-4-iodobenzene.[3]

The following diagram illustrates the key steps in a likely synthetic workflow.

Caption: A plausible synthetic workflow for 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and propyl protons.

-

Aromatic Protons: The protons on the iodinated benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons ortho to the iodine atom will be downfield due to the deshielding effect of the iodine, while the protons meta to the iodine will be slightly more upfield.

-

Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (typically δ 1.0-2.5 ppm). The methine proton at the point of attachment to the benzene ring will be the most downfield of this group.

-

Propyl Protons: The protons of the propyl group will also be in the upfield region (typically δ 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The benzene ring will show four signals. The carbon atom bonded to the iodine will be significantly shielded, appearing at a lower chemical shift than the other aromatic carbons. The carbon attached to the cyclohexyl group will also be distinct.

-

Cyclohexyl Carbons: The cyclohexane ring will exhibit multiple signals corresponding to the different carbon environments.

-

Propyl Carbons: The three distinct carbons of the propyl group will also be visible in the aliphatic region of the spectrum.

Applications in Materials Science: Liquid Crystals

The primary and most well-documented application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is as a key intermediate in the synthesis of liquid crystals.[2] The unique molecular shape—a rigid core with a flexible alkyl chain—is a fundamental requirement for a molecule to exhibit liquid crystalline properties.

The trans-4-propylcyclohexylphenyl moiety is a common structural motif in nematic liquid crystals. These materials are crucial components in liquid crystal displays (LCDs) and other electro-optic devices. The introduction of this group into a molecule can lead to:

-

A Broad Nematic Temperature Range: This ensures that the liquid crystal properties are maintained over a wide range of operating temperatures.

-

High Thermal Stability: This is essential for the longevity and reliability of the display device.

-

Low Viscosity: This allows for faster switching times, which is critical for high-resolution and high-refresh-rate displays.

The reactive iodine atom on the benzene ring of 1-(trans-4-propylcyclohexyl)-4-iodobenzene allows for its facile incorporation into larger, more complex liquid crystal molecules through palladium-catalyzed cross-coupling reactions. For example, it can be coupled with other aromatic or heterocyclic boronic acids in a Suzuki-Miyaura reaction to create biphenyl or terphenyl-based liquid crystals with tailored properties.

The following diagram illustrates the general principle of using this intermediate in liquid crystal synthesis.

Caption: Use of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in liquid crystal synthesis.

Potential Applications in Drug Development

While less documented than its role in materials science, the structural motifs present in 1-(trans-4-propylcyclohexyl)-4-iodobenzene are also of interest in medicinal chemistry and drug development. The trans-cyclohexyl ring is often used as a bioisostere for a phenyl ring, offering a way to modulate a compound's physicochemical properties, such as its lipophilicity and metabolic stability, while maintaining a similar three-dimensional shape.

The iodinated benzene ring provides a reactive handle for the synthesis of a wide array of derivatives through cross-coupling reactions, allowing for the rapid exploration of chemical space around a particular scaffold. This is a common strategy in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a valuable and versatile chemical intermediate with a well-established role in the synthesis of high-performance liquid crystals and potential applications in the discovery of new pharmaceuticals. Its unique molecular architecture, combining a reactive iodinated aromatic ring with a rigid and non-polar cyclohexyl moiety, provides a powerful platform for the construction of complex and functional molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage its properties in the development of next-generation materials and therapeutics.

References

-

The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. (URL: [Link])

- Iodobenzene derivative having 4-(trans-4'-(trans-4"- alkylcyclohexyl)cyclohexyl) group. JPS5859930A. (URL: )

-

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. PubChem. (URL: [Link])

-

Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. (URL: [Link])

- Method for the synthesis of iodobenzene. EP0183579A1. (URL: )

- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic

-

Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

-

1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene. BuyersGuideChem. (URL: [Link])

-

Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. PubMed. (URL: [Link])

-

Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. (URL: [Link])

-

Liquid crystals with negative dielectric anisotropy: The effect of unsaturation in the terminal chain on thermal and electro-optical properties. ResearchGate. (URL: [Link])

-

1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers. BuyersGuideChem. (URL: [Link])

- Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. (URL: not available)

-

Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. MDPI. (URL: [Link])

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (URL: [Link])

-

Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. PMC. (URL: [Link])

-

Compositions for targeted delivery of therapeutic agents and methods for the synthesis and use thereof. PubChem. (URL: [Link])

-

13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

-

4-(trans-4-Propylcyclohexyl)-1-iodobenzene. BuyersGuideChem. (URL: [Link])

- Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. CN101671242B. (URL: )

- Fluorobenzene derivatives and liquid crystal compositions containing the same. EP0119756B1. (URL: )

-

¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... ResearchGate. (URL: [Link])

-

13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Publishing. (URL: [Link])

- The Role of 1-(trans-4-Propylcyclohexyl)-3-fluorobenzene in Modern Synthesis. (URL: not available)

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. (URL: [Link])

-

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. ResearchGate. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Abstract: This technical guide outlines a comprehensive, multi-technique spectroscopic approach for the structural elucidation and purity assessment of the target compound 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (I-PCH-P3). While a consolidated, publicly available dataset for this specific molecule is not available, this document serves as a procedural and interpretive framework for researchers. By leveraging foundational principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, this guide provides detailed experimental protocols, predicted spectral data, and the analytical logic required to unambiguously confirm the molecule's identity. The methodologies described herein are grounded in established practices and are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a halogenated organic compound with a structure suggestive of applications in materials science, particularly as a precursor for liquid crystals or as an intermediate in complex organic synthesis.[1][2][3] The molecule comprises three distinct structural motifs: a para-disubstituted iodobenzene ring, a trans-configured cyclohexane ring, and a terminal n-propyl group. Verification of its covalent structure and stereochemistry is paramount for any downstream application.

This guide details the integrated spectroscopic workflow required to achieve full structural characterization. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is not merely on the data itself, but on the causal relationship between molecular structure and the resulting spectral output.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene Ring C1 [label="C", pos="0,1!", fontsize=12]; C2 [label="C", pos="-0.87,0.5!", fontsize=12]; C3 [label="C", pos="-0.87,-0.5!", fontsize=12]; C4 [label="C", pos="0,-1!", fontsize=12]; C5 [label="C", pos="0.87,-0.5!", fontsize=12]; C6 [label="C", pos="0.87,0.5!", fontsize=12];

// Substituents on Benzene I [label="I", pos="0,2!", fontsize=12, fontcolor="#EA4335"]; C7 [label="C", pos="0,-2.1!", fontsize=12];

// Cyclohexyl Ring C8 [label="C", pos="-0.87,-2.6!", fontsize=12]; C9 [label="C", pos="-0.87,-3.6!", fontsize=12]; C10 [label="C", pos="0,-4.1!", fontsize=12]; C11 [label="C", pos="0.87,-3.6!", fontsize=12]; C12 [label="C", pos="0.87,-2.6!", fontsize=12];

// Propyl Group C13 [label="C", pos="0,-5.2!", fontsize=12]; C14 [label="C", pos="0,-6.3!", fontsize=12]; C15 [label="C", pos="0,-7.4!", fontsize=12];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- I; C4 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C10 -- C13 -- C14 -- C15;

// Atom Numbering for NMR lbl_C1 [label="1'", pos="0.3,1.2!"]; lbl_C2 [label="2'", pos="-1.1,0.7!"]; lbl_C3 [label="3'", pos="-1.1,-0.7!"]; lbl_C4 [label="4'", pos="0.3,-1.2!"]; lbl_C5 [label="5'", pos="1.1,-0.7!"]; lbl_C6 [label="6'", pos="1.1,0.7!"]; lbl_C7 [label="1", pos="0.3,-2.1!"]; lbl_C8 [label="2", pos="-1.1,-2.4!"]; lbl_C9 [label="3", pos="-1.1,-3.8!"]; lbl_C10 [label="4", pos="0.3,-4.1!"]; lbl_C11 [label="5", pos="1.1,-3.8!"]; lbl_C12 [label="6", pos="1.1,-2.4!"]; lbl_C13 [label="7", pos="0.3,-5.2!"]; lbl_C14 [label="8", pos="0.3,-6.3!"]; lbl_C15 [label="9", pos="0.3,-7.4!"]; } enddot Figure 1: Structure and numbering scheme for 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift principles for substituted aromatic and cycloalkane systems, the following spectral features are predicted.[4][5][6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃ Solvent)

| Atom No. | Multiplicity (¹H) | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| 2', 6' | Doublet | ~7.55 | ~137.5 | Aromatic protons ortho to iodine, deshielded. |

| 3', 5' | Doublet | ~6.95 | ~129.0 | Aromatic protons meta to iodine, shielded relative to 2',6'. |

| 1' | - | - | ~91.0 | Ipso-carbon attached to iodine, significant shielding effect. |

| 4' | - | - | ~145.0 | Ipso-carbon attached to the cyclohexyl group. |

| 1 | Multiplet | ~2.45 | ~44.0 | Methine proton on cyclohexyl, deshielded by the aromatic ring. |

| 4 | Multiplet | ~1.0 - 1.2 | ~37.0 | Methine proton on cyclohexyl bearing the propyl group. |

| 2, 6 (ax) | Multiplet | ~1.0 - 1.2 | ~34.0 | Axial protons on cyclohexyl ring. |

| 2, 6 (eq) | Multiplet | ~1.8 - 1.9 | ~34.0 | Equatorial protons, deshielded relative to axial. |

| 3, 5 (ax) | Multiplet | ~1.0 - 1.2 | ~33.0 | Axial protons on cyclohexyl ring. |

| 3, 5 (eq) | Multiplet | ~1.8 - 1.9 | ~33.0 | Equatorial protons, deshielded relative to axial. |

| 7 | Multiplet | ~1.2 - 1.4 | ~37.5 | Methylene group of propyl chain (α to cyclohexyl). |

| 8 | Multiplet | ~1.2 - 1.4 | ~20.0 | Methylene group of propyl chain (β). |

| 9 | Triplet | ~0.90 | ~14.0 | Terminal methyl group of propyl chain. |

Experimental Protocols for NMR Acquisition

2.2.1. Sample Preparation A robust protocol is essential for acquiring high-quality data.[9][10][11]

-

Dissolution: Dissolve 10-25 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds.[9][10]

-

Filtration: To prevent peak broadening from suspended particulates, filter the solution through a pipette packed with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[10]

-

Standard: CDCl₃ typically contains residual non-deuterated CHCl₃, which gives a signal at δ 7.26 ppm that can be used for calibration. For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added.[9][11]

2.2.2. Spectrometer Setup and 1D Experiments

-

Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.[11][12]

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the range of -1 to 12 ppm. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H acquisition.[13]

2.2.3. 2D Correlation Experiments 2D NMR is critical for establishing connectivity within the molecule.[14][15][16]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds. Cross-peaks in the 2D map connect coupled protons. This is essential for tracing the connectivity within the propyl chain and through the cyclohexyl ring.[14][16][17]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation). Each cross-peak correlates a specific proton resonance with the carbon resonance it is bonded to, providing definitive C-H assignments.[14][16]

dot graph "NMR_Workflow" { rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve 10-25mg\nin ~0.7mL CDCl3"]; }

subgraph "cluster_1D" { label="1D NMR Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_NMR [label="Acquire 1H Spectrum"]; C13_NMR [label="Acquire 13C{1H} Spectrum"]; }

subgraph "cluster_2D" { label="2D NMR Correlation"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; COSY [label="Acquire 1H-1H COSY"]; HSQC [label="Acquire 1H-13C HSQC"]; }

subgraph "cluster_Analysis" { label="Data Integration & Assignment"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Assign_H [label="Assign Proton Signals\n(Integration, Multiplicity)"]; Assign_C [label="Assign Carbon Signals"]; Correlate [label="Correlate H-H (COSY)\n& C-H (HSQC)"]; Structure [label="Final Structure Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Connections Prep -> H1_NMR [label="Step 1"]; H1_NMR -> C13_NMR [label="Step 2"]; C13_NMR -> COSY [label="Step 3"]; COSY -> HSQC [label="Step 4"]; H1_NMR -> Assign_H; C13_NMR -> Assign_C; HSQC -> Assign_C; COSY -> Correlate; HSQC -> Correlate; Assign_H -> Correlate; Assign_C -> Correlate; Correlate -> Structure [label="Final Validation"]; } enddot Figure 2: A validated workflow for complete NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this type of volatile, thermally stable molecule.[18][19][20]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₁₅H₂₁I, with a monoisotopic mass of 328.06 g/mol .[1][2] The M⁺ peak is expected to be prominent at m/z = 328.

-

Key Fragments: Electron Ionization (EI) is an energetic process that will cause predictable bond cleavages.[21][22]

-

Loss of Iodine: A major fragmentation pathway for iodoarenes is the loss of the iodine radical, leading to a C₆H₄-Cyclohexyl-Propyl cation.[23][24][25] Expect a significant peak at m/z = 201 (328 - 127). This is often the base peak.

-

Loss of Propyl Group: Cleavage of the propyl group from the cyclohexane ring would result in a fragment at m/z = 285 (328 - 43).

-

Cyclohexyl Ring Fragmentation: Further fragmentation of the cyclohexyl ring can lead to a complex pattern of peaks in the lower mass range.

-

dot graph "MS_Fragmentation" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

Parent [label="[C15H21I]˙+\n(m/z = 328)\nMolecular Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[C15H21]˙+\n(m/z = 201)\nLoss of •I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[C12H14I]˙+\n(m/z = 285)\nLoss of •C3H7", fillcolor="#FBBC05"];

Parent -> Frag1 [label="- I•"]; Parent -> Frag2 [label="- C3H7•"]; } enddot Figure 3: Predicted primary fragmentation pathways for I-PCH-P3 under EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-1MS or HP-5MS).[19]

-

Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.[19]

-

Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C. This ensures good separation from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The structure of I-PCH-P3 suggests several characteristic vibrational modes.[26][27][28]

Table 2: Predicted FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale & Comments |

|---|---|---|---|

| 3030 - 3080 | C-H Stretch | Aromatic | Aromatic C-H stretches appear just above 3000 cm⁻¹.[28] |

| 2850 - 2960 | C-H Stretch | Aliphatic | Strong, sharp peaks from the cyclohexyl and propyl C-H bonds. |

| ~1485, ~1590 | C=C Stretch | Aromatic Ring | Characteristic ring "breathing" modes. |

| 800 - 850 | C-H Out-of-Plane Bend | Aromatic | A strong band in this region is highly diagnostic of 1,4-(para) disubstitution on a benzene ring.[26][27][29] |

| 480 - 600 | C-I Stretch | Aryl-Iodide | The C-I stretch is a low-frequency vibration, often appearing in the far-IR region. |

Conclusion: A Holistic Analytical Approach

The unambiguous structural confirmation of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene requires the synergistic interpretation of all three spectroscopic techniques.

-

MS confirms the molecular weight (328.23 g/mol ) and the presence of iodine.

-

IR confirms the presence of the aliphatic chains, the aromatic ring, and, crucially, the para-substitution pattern.[26]

-

NMR provides the definitive map of the C-H framework. ¹H NMR confirms the number of protons in each environment, while ¹³C NMR confirms the 12 unique carbon environments. 2D NMR (COSY and HSQC) connects this information, allowing for the complete and validated assignment of every atom in the molecular structure.

This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the spectroscopic data for the title compound, ensuring the highest level of scientific integrity for its use in further research and development.

References

-

Hale, R. C., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health. [Link]

-

Schlender, M. H., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. [Link]

-

Fiveable. Para-Disubstituted Benzenes Definition. Fiveable Organic Chemistry. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Plummer, L. N., et al. (1998). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

-

Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

-

Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025). Acquiring a NMR Spectrum. [Link]

-

Scribd. 2D-NMR COSY Spectroscopy Guide. [Link]

-

University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

SpectraBase. 1H NMR of (4Z)-2-(2-chloro-5-iodophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. [Link]

-

The Journal of Physical Chemistry. Time-dependent mass spectra and breakdown graphs. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

ResearchGate. Benchmark measurement of iodobenzene ion fragmentation rates. [Link]

-

University of Bath. 13C NMR Spectroscopy. [Link]

-

BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene. [Link]

-

National Magnetic Resonance Facility of India. 13C NMR spectroscopy • Chemical shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

BuyersGuideChem. 4-(trans-4-Propylcyclohexyl)-1-iodobenzene. [Link]

-

BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers. [Link]

-

PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

RSC Publishing. 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

Sources

- 1. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3 [buyersguidechem.com]

- 2. 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3 - BuyersGuideChem [buyersguidechem.com]

- 3. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How To [chem.rochester.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. emerypharma.com [emerypharma.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. scribd.com [scribd.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Iodobenzene(591-50-4) MS spectrum [chemicalbook.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. fiveable.me [fiveable.me]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 29. spectra-analysis.com [spectra-analysis.com]

An In-Depth Technical Guide to the NMR Analysis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: A Predictive Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a disubstituted aromatic compound with a flexible saturated ring system. Its structure presents a rich landscape for NMR analysis, offering insights into the electronic environment of the aromatic ring and the stereochemistry of the cyclohexane moiety. Understanding the NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will provide a detailed, theoretical prediction of the ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers in the absence of direct experimental data.

Theoretical Framework for Spectral Prediction

The predicted NMR spectrum of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is a composite of the signals from its two main structural components: the 4-iodophenyl group and the trans-4-propylcyclohexyl group. The chemical shifts and coupling patterns are influenced by the electronic effects of the iodine substituent, the alkyl chain, and the rigid, chair-like conformation of the cyclohexane ring.

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to show distinct regions for the aromatic, cyclohexyl, and propyl protons.

Aromatic Region: The 4-iodophenyl group will give rise to a characteristic AA'BB' system, appearing as two doublets. The iodine atom is a weakly deactivating, ortho-para directing substituent. Its influence on the proton chemical shifts can be estimated using substituent chemical shift (SCS) increments.

-

Protons ortho to Iodine (H-2, H-6): These protons are expected to be the most deshielded in the aromatic region due to the electron-withdrawing inductive effect of iodine.

-

Protons meta to Iodine (H-3, H-5): These protons will be shifted upfield relative to the ortho protons.

Cyclohexyl and Propyl Regions: The trans-4-propylcyclohexyl moiety will exhibit a more complex set of signals due to the fixed chair conformation and the presence of both axial and equatorial protons.

-

Methine Proton (H-1'): The proton on the carbon attached to the benzene ring will be deshielded.

-

Cyclohexyl Methylene Protons (H-2', H-3', H-5', H-6'): These protons will appear as complex multiplets, with axial and equatorial protons having distinct chemical shifts. Typically, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.

-

Propyl Group Protons: The propyl group will show a triplet for the terminal methyl group and two multiplets for the two methylene groups.

¹³C NMR Spectral Predictions

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment.

-

Aromatic Carbons: The iodine substituent will have a significant effect on the chemical shifts of the aromatic carbons. The ipso-carbon (C-4) will be shifted significantly upfield, while the other aromatic carbons will experience smaller shifts.

-

Cyclohexyl Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region. The carbon attached to the benzene ring (C-1') will be the most deshielded.

-

Propyl Carbons: The three carbons of the propyl group will have characteristic chemical shifts in the upfield region of the spectrum.

Experimental Protocol: A Guideline for Acquisition

For researchers who wish to acquire experimental NMR data for 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the following protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

-

2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted Spectral Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.50 - 7.60 | d | ~8.0 | 2H |

| H-3, H-5 | 6.95 - 7.05 | d | ~8.0 | 2H |

| H-1' | 2.40 - 2.50 | m | - | 1H |

| H-2', H-6' (eq) | 1.80 - 1.90 | m | - | 2H |

| H-3', H-5' (eq) | 1.80 - 1.90 | m | - | 2H |

| H-2', H-6' (ax) | 1.35 - 1.45 | m | - | 2H |

| H-3', H-5' (ax) | 1.15 - 1.25 | m | - | 2H |

| H-4' (ax) | 1.00 - 1.10 | m | - | 1H |

| -CH₂- (propyl) | 1.25 - 1.35 | m | - | 2H |

| -CH₂- (propyl) | 1.15 - 1.25 | m | - | 2H |

| -CH₃ (propyl) | 0.85 - 0.95 | t | ~7.0 | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~146 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~137 |

| C-4 | ~90 |

| C-1' | ~44 |

| C-2', C-6' | ~34 |

| C-3', C-5' | ~34 |

| C-4' | ~37 |

| -CH₂- (propyl) | ~37 |

| -CH₂- (propyl) | ~20 |

| -CH₃ (propyl) | ~14 |

Visualizing the Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

While awaiting the availability of experimental NMR data for 1-(trans-4-propylcyclohexyl)-4-iodobenzene, this in-depth predictive guide serves as a valuable resource for researchers. The provided theoretical analysis, based on established NMR principles and data from analogous compounds, offers a robust framework for understanding the expected spectral features of this molecule. The detailed experimental protocol also provides a clear roadmap for acquiring high-quality NMR data. By combining the predictive insights from this guide with careful experimental work, researchers can confidently characterize 1-(trans-4-propylcyclohexyl)-4-iodobenzene and advance their scientific endeavors.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). NMR Spectral Databases. Retrieved from [Link]

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

-

J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 62(21), 7512-7515. [Link]

-

Chemistry LibreTexts. (2020, August 15). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

JoVE. (n.d.). ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Retrieved from [Link]

-

JoVE. (n.d.). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of trans-4-n-Propylcyclohexylbenzene Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing trans-4-n-propylcyclohexylbenzene and its derivatives. These compounds are crucial building blocks in the fields of liquid crystal technology and medicinal chemistry. This document delves into the critical aspects of synthesis, including retrosynthetic analysis, detailed mechanistic explanations of key reactions, step-by-step experimental protocols, and methods for stereochemical control. The content is designed for researchers, chemists, and professionals in drug development, offering field-proven insights to navigate the complexities of synthesizing these specific molecular architectures.

Introduction: Significance and Synthetic Challenges

The 1,4-disubstituted cyclohexylbenzene scaffold is a privileged structure in materials science and pharmacology. Specifically, the trans-4-n-propylcyclohexylbenzene core is integral to the design of numerous liquid crystal materials due to its linear shape and ability to promote desirable mesophase properties. In medicinal chemistry, this lipophilic group is often used to improve the pharmacokinetic profile of drug candidates.

The primary synthetic challenge lies in controlling the stereochemistry of the cyclohexane ring. The biological or material properties of these compounds are often exclusively associated with the trans isomer, where the substituents at the 1 and 4 positions are on opposite sides of the ring's plane. Therefore, synthetic routes must be designed to either selectively produce the trans isomer or allow for the efficient separation of trans and cis diastereomers.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, trans-4-n-propylcyclohexylbenzene, reveals several viable pathways. The disconnection of the key C-C bonds points to readily available starting materials.

Caption: Retrosynthetic analysis of trans-4-n-propylcyclohexylbenzene.

This analysis highlights three primary strategies that will be explored in this guide:

-

Route A (Friedel-Crafts Approach): Building the molecule by forming the bond between the benzene and cyclohexane rings.

-

Route B (Biphenyl Reduction): Starting with a biphenyl precursor and selectively hydrogenating one of the aromatic rings.

-

Route C (Grignard-based Construction): Creating the propylcyclohexyl moiety from a cyclohexanone precursor.

Synthetic Strategy I: Friedel-Crafts Acylation and Subsequent Reduction

This is one of the most reliable and widely used methods. It involves acylating benzene with an appropriate acyl chloride, followed by reduction of the resulting ketone and the aromatic ring. This approach offers excellent control over regioselectivity and avoids the polysubstitution issues often seen in direct Friedel-Crafts alkylation[1].

Conceptual Workflow

The workflow begins with the formation of an acyl benzene derivative, which deactivates the ring against further substitution. This ketone is then reduced to an alkyl group, and finally, the benzene ring is hydrogenated to yield the target cyclohexane.

Caption: Workflow for the Friedel-Crafts acylation route.

Mechanistic Insight: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2][3] A Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly reactive acylium ion.[4] This electrophile is then attacked by the π-electrons of the benzene ring.

The key advantage of acylation over alkylation is that the resulting ketone product is less reactive than benzene itself, which effectively prevents over-alkylation.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Propiophenone

-

Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and dry benzene (solvent and reactant).

-

Addition: The flask is cooled in an ice bath, and propanoyl chloride (1.0 eq) is added dropwise via the dropping funnel over 30 minutes. Hydrogen chloride gas is evolved and should be neutralized with a trap.[1]

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated under reflux (approx. 60°C) for 2-3 hours to complete the reaction.[1]

-

Workup: The reaction mixture is cooled and poured carefully onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield crude propiophenone.

Step 2: Reduction of Propiophenone to n-Propylbenzene

-

Method A: Clemmensen Reduction (Acidic Conditions): The propiophenone is refluxed with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is effective but not suitable for acid-sensitive substrates.

-

Method B: Wolff-Kishner Reduction (Basic Conditions): The ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).

Step 3: Hydrogenation to 4-n-Propylcyclohexylbenzene

-

Setup: n-Propylbenzene is dissolved in a suitable solvent (e.g., acetic acid or an inert solvent) in a high-pressure autoclave.

-

Catalyst: A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on alumina (Rh/Al₂O₃), is added. The choice of catalyst is critical for influencing the trans:cis ratio.[5]

-

Reaction: The vessel is purged with hydrogen and then pressurized to 10-100 bar. The reaction is heated (e.g., 100-150°C) and stirred for several hours until hydrogen uptake ceases.

-

Purification: After filtration of the catalyst, the resulting mixture of cis and trans isomers is typically separated by fractional crystallization or preparative chromatography.

Synthetic Strategy II: Grignard Reagent Addition

This route offers a different approach, constructing the propylcyclohexane ring first and then attaching the benzene ring. It relies on the nucleophilic addition of an organometallic reagent to a carbonyl group.[6]

Conceptual Workflow

Caption: Workflow for the Grignard reagent-based synthesis.

Field-Proven Insights

-

Grignard Reagent Formation: The synthesis of the Grignard reagent (propylmagnesium bromide) requires strictly anhydrous conditions, as any trace of water will quench the reagent. Diethyl ether or tetrahydrofuran (THF) are common solvents.[7]

-

Stereocontrol: The initial product of this sequence is a mix of cis and trans isomers. The stereochemical outcome is often set during the final reduction of the cyclohexene intermediate or by isomerization of the final product mixture under specific catalytic conditions.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-Propylcyclohexanol

-

Grignard Preparation: In a flame-dried flask under nitrogen, magnesium turnings are stirred with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromopropane is added dropwise to maintain a gentle reflux.

-

Addition: Once the magnesium is consumed, the resulting Grignard solution is cooled. A solution of cyclohexanone in anhydrous ether is added dropwise.

-

Workup: The reaction is quenched by slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated to yield 1-propylcyclohexanol.

Step 3 & 4: Dehydration and Alkylation

-

Dehydration: The 1-propylcyclohexanol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) and distilled to yield 1-propylcyclohexene.

-

Alkylation: The resulting alkene is used to alkylate benzene in a Friedel-Crafts reaction, typically catalyzed by a strong acid like H₂SO₄ or a Lewis acid. This step forms the C-C bond between the two rings.

-

Hydrogenation (if necessary): The product from the alkylation might need a final hydrogenation step to ensure the saturation of the cyclohexane ring and to adjust the isomer ratio, similar to the method described in Strategy I.

Synthesis of Derivatives: The Case of trans-4-n-Propylcyclohexylbenzoic Acid

Derivatives are often synthesized from a common intermediate. For example, trans-4-n-propylcyclohexylbenzoic acid, a key component in some liquid crystals, can be prepared from a precursor like 4-n-propylcyclohexylbenzene.[]

A common method involves the Friedel-Crafts acylation of n-propylcyclohexylbenzene with acetyl chloride, followed by a haloform reaction (oxidation of the methyl ketone) to yield the desired carboxylic acid.

| Step | Reaction | Reagents | Purpose |

| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Installs an acetyl group onto the benzene ring, para to the propylcyclohexyl group. |

| 2 | Haloform Reaction | NaOH, Br₂ (or NaOCl) | Oxidizes the methyl ketone to a carboxylate group. |

| 3 | Acidification | HCl (aq) | Protonates the carboxylate to yield the final carboxylic acid product. |

Summary and Data

The choice of synthetic route depends on the availability of starting materials, scalability, and the desired stereochemical purity. Below is a comparative summary.

| Route | Key Strategy | Common Yield Range | Stereocontrol | Key Advantages |

| I | Friedel-Crafts Acylation | 60-75% (overall) | Dependent on hydrogenation catalyst and conditions. | Avoids polyalkylation; reliable and scalable. |

| II | Grignard Reagent | 50-65% (overall) | Often requires post-synthesis isomerization or separation. | Good for building complex alkyl groups on the cyclohexane ring. |

| III | Biphenyl Hydrogenation | 70-85% | Catalyst-dependent; specific catalysts can give high trans selectivity.[5] | Potentially fewer steps if the biphenyl precursor is available. |

Conclusion

The synthesis of trans-4-n-propylcyclohexylbenzene and its derivatives is a well-established but nuanced area of organic chemistry. Success hinges on the careful selection of a synthetic strategy that balances yield, cost, and, most critically, stereochemical control. The Friedel-Crafts acylation route remains a robust and popular choice due to its reliability and the avoidance of common side reactions. However, Grignard-based methods and biphenyl hydrogenations offer valuable alternatives, particularly when specific precursors are readily accessible. Mastery of the purification and isomerization techniques is paramount to obtaining the high-purity trans isomer required for advanced material and pharmaceutical applications.

References

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Schmalz, H.-G., & Riemer, B. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 239–246. [Link]

-

Schmalz, H.-G., & Riemer, B. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN1113840C - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.

- Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Li, S., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(15), 4983. [Link]

-

Saito, S., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Molecules, 28(24), 8011. [Link]

-

LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

NIST. (n.d.). 4-n-Propylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method.

- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.

-

Paz, A. R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3385. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. synarchive.com [synarchive.com]

- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]

Reactivity of the C-I bond in 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Executive Summary

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a pivotal intermediate in the synthesis of advanced materials, most notably liquid crystals, where its unique molecular architecture contributes to desirable mesogenic properties.[1][2] The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its carbon-iodine (C-I) bond. This guide provides a comprehensive analysis of the C-I bond's reactivity, grounded in the principles of organometallic chemistry. We will explore its behavior in palladium-catalyzed cross-coupling reactions—the cornerstone of its application—and other significant transformations. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the causal reasoning behind experimental choices to ensure robust and reproducible synthetic outcomes.

Introduction: The Strategic Importance of the Aryl-Iodine Bond

The 1-(trans-4-propylcyclohexyl)-4-iodobenzene molecule combines a rigid aromatic core with a flexible, bulky aliphatic substituent, a structure conducive to forming liquid crystalline phases.[3] Its value in multi-step syntheses, however, originates from the aryl iodide functional group. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of many catalytic cycles.[4][5] This heightened reactivity is a direct consequence of its lower bond dissociation energy (BDE) compared to other carbon-halogen bonds, making it the preferred site for selective chemical transformations.[6][7] This inherent reactivity allows for C-C, C-N, and C-O bond formation under relatively mild conditions, establishing this molecule as a versatile and valuable building block in modern organic synthesis.[1][8]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[9][10][11] The reactivity of the C-I bond in 1-(trans-4-propylcyclohexyl)-4-iodobenzene makes it an ideal substrate for these processes. The general mechanism for most of these reactions follows a well-established catalytic cycle involving a palladium(0) active species.[12][13]

The three key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a new organopalladium(II) complex. This is typically the rate-determining step and is kinetically favored for the weaker C-I bond.[9][12]

-

Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) exchanges its organic group with the iodide on the palladium(II) center.[12][13]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the active palladium(0) catalyst to continue the cycle.[9][12]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.[11][14] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[15] The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[16]

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[16] This is followed by the addition of the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to 85 °C and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale & Expertise |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is robust and effective for a wide range of substrates. Catalyst loading is typically 0.5-5 mol%.[17][18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[16][19] K₂CO₃ is a cost-effective and generally applicable choice. |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often accelerates the reaction and helps dissolve the inorganic base. |

| Temperature | 60-110 °C | Heating is usually necessary to drive the catalytic cycle to completion. |

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is an indispensable tool for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[20][21] This reaction is traditionally co-catalyzed by palladium and a copper(I) salt, typically CuI.[5] The aryl iodide's high reactivity allows these couplings to proceed under mild conditions, often at room temperature.[4] The resulting arylalkynes are crucial intermediates in the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics.[14]

-

Vessel Preparation: In a Schlenk flask under an argon atmosphere, combine 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[5]

-

Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or toluene (5 mL), followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).[22]

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.

-

Reaction: Stir the reaction at room temperature for 3-12 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

-

Monitoring: Track the consumption of the starting material using TLC.

-

Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue via column chromatography.

| Parameter | Condition | Rationale & Expertise |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, commercially available catalysts effective for this transformation.[20] |